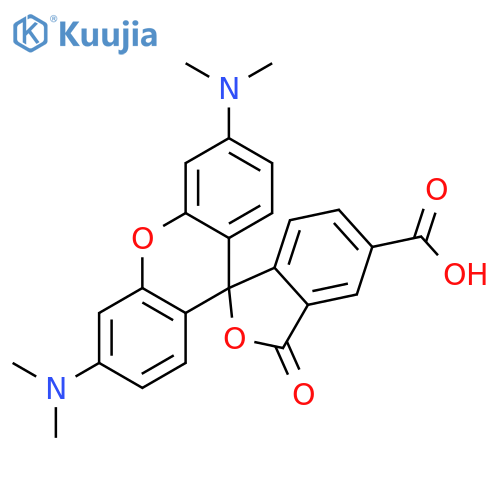Cas no 150322-05-7 (5-Carboxytetramethylrhodamine)

5-Carboxytetramethylrhodamine structure
商品名:5-Carboxytetramethylrhodamine
5-Carboxytetramethylrhodamine 化学的及び物理的性質
名前と識別子
-
- Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylicacid, 3',6'-bis(dimethylamino)-3-oxo-
- 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
- 5-carboxy Tamra
- 5-carboxytetramethylrhodamine
- 5-TAMRA
- 3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid
- Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo-
- DTXSID60404868
- HY-D0941
- PD164872
- MFCD04221426
- SY333000
- 3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
- SCHEMBL16974362
- 150322-05-7
- BCP08299
- AKOS024283398
- 5(6)-Tetramethylrhodaminecarboxylic Acid
- CS-0021775
- MS-27647
- 3',6'-Bis(Dimethylamino)-1-oxo-spiro[isobenzofuran-3,9'-xanthene]-5-carboxylic acid; 3',6'-bis(dimethylamino)-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carbox
- 3 inverted exclamation mark ,6 inverted exclamation mark -Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9 inverted exclamation mark -xanthene]-5-carboxylic Acid
- ST067127
- 5-Carboxytetramethylrhodamine
-
- インチ: InChI=1S/C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25/h5-13H,1-4H3,(H,28,29)
- InChIKey: DCVXPZDNLDPUES-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC2OC3C(C4(C5C(=CC(C(O)=O)=CC=5)C(=O)O4)C=2C=C1)=CC=C(N(C)C)C=3
計算された属性
- せいみつぶんしりょう: 430.15300
- どういたいしつりょう: 430.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 723
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 79.3Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (9.9E-6 g/L) (25 ºC),
- PSA: 97.05000
- LogP: 3.72780
5-Carboxytetramethylrhodamine セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- 福カードFコード:8-10
- セキュリティ用語:R22;R24/25
5-Carboxytetramethylrhodamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P001MZD-25mg |
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo- |
150322-05-7 | 98% | 25mg |
$91.00 | 2024-06-20 | |
| 1PlusChem | 1P001MZD-50mg |
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo- |
150322-05-7 | 98% | 50mg |
$124.00 | 2024-06-20 | |
| MedChemExpress | HY-D0941-50mg |
5-Carboxytetramethylrhodamine |
150322-05-7 | 98.85% | 50mg |
¥800 | 2024-05-25 | |
| MedChemExpress | HY-D0941-100mg |
5-Carboxytetramethylrhodamine |
150322-05-7 | 98.85% | 100mg |
¥1400 | 2024-05-25 | |
| 1PlusChem | 1P001MZD-100mg |
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo- |
150322-05-7 | 98% | 100mg |
$191.00 | 2024-06-20 | |
| Ambeed | A281224-50mg |
3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid |
150322-05-7 | 98+% | 50mg |
$124.0 | 2024-08-03 | |
| Ambeed | A281224-25mg |
3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid |
150322-05-7 | 98+% | 25mg |
$77.0 | 2024-08-03 | |
| Ambeed | A281224-100mg |
3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid |
150322-05-7 | 98+% | 100mg |
$216.0 | 2024-08-03 | |
| MedChemExpress | HY-D0941-25mg |
5-Carboxytetramethylrhodamine |
150322-05-7 | 98.85% | 25mg |
¥500 | 2024-05-25 |
5-Carboxytetramethylrhodamine 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
150322-05-7 (5-Carboxytetramethylrhodamine) 関連製品
- 29512-46-7(6'-(Diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one)
- 167095-10-5(5-Aminotetramethyl Rhodamine)
- 34372-72-0(Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-)
- 509-34-2(Rhodamine B base)
- 6359-29-1(Mordant Red 15)
- 159435-10-6(6-Aminotetramethyl Rhodamine)
- 34791-86-1(Heat(Pressure) Sensitive Rose Red TF-R1)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:150322-05-7)5-Carboxytetramethylrhodamine

清らかである:99%
はかる:100mg
価格 ($):194.0